
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound that likely exhibits a complex molecular structure with potential biological activity. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the use of N-hydroxy sulfonamides as sulfenylating agents, which can react with indoles and other aromatic compounds to yield thioethers . Additionally, the synthesis of sulfonamide Schiff bases from N-tosyl-ethylenediamine and salicylaldehyde has been reported, leading to the formation of novel complexes . These methods suggest that the synthesis of the target compound could involve similar sulfenylating or Schiff base-forming reactions.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be complex, as evidenced by the crystal structures of sulfonamide complexes . These structures often feature hydrogen bonds, C–H···π, and π–π stacking interactions, which contribute to their supramolecular architectures. Such interactions could also be expected in the molecular structure of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions. For instance, the insertion of sulfur dioxide into organic molecules has been demonstrated, leading to the formation of sulfonohydrazides . This indicates that the target compound may also undergo reactions involving sulfur dioxide or other electrophilic reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds can vary widely. Arylsulfonamide derivatives have been studied for their selectivity towards the 5-HT7 receptor, indicating that the substitution pattern on the sulfonamide moiety can significantly influence biological activity . Furthermore, antimicrobial activity has been observed in sulfonamides containing specific aromatic scaffolds . These findings suggest that the target compound may also exhibit unique physical, chemical, and biological properties, which would need to be characterized through experimental studies.
Wissenschaftliche Forschungsanwendungen
Biodegradation of Sulfonamides
Sulfonamides, including compounds with structures similar to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, are notable for their persistence in the environment and potential to propagate antibiotic resistance. Research on Microbacterium sp. strain BR1 highlighted a novel microbial strategy involving ipso-hydroxylation followed by fragmentation for the degradation of sulfamethoxazole and similar sulfonamides, which could have implications for environmental bioremediation strategies (Ricken et al., 2013).
Antimicrobial Activity
Derivatives of sulfonamides, including those containing specific scaffolds like 5-chloro-2-hydroxybenzaldehyde, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of pathogens, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, Mycobacterium tuberculosis, and other mycobacteria, indicating their potential use in developing new antimicrobial agents (Krátký et al., 2012).
Drug Metabolism Studies
The application of biocatalysis to drug metabolism has been explored with compounds similar to the one , specifically in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach, using Actinoplanes missouriensis, demonstrates the utility of microbial systems in generating metabolites for drug development and research, providing a tool for studying drug metabolism (Zmijewski et al., 2006).
Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized and screened for their cytotoxic activity against various human cell lines and antimicrobial properties. This research illustrates the potential of sulfonamide derivatives in the development of new therapeutic agents with both antimicrobial and antiproliferative effects, indicating a broad spectrum of potential applications in medical research (Abd El-Gilil, 2019).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-21-8-6-13-10-14(2-4-17(13)21)18(22)12-20-26(23,24)16-3-5-19-15(11-16)7-9-25-19/h2-6,8,10-11,18,20,22H,7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTPRNJYFBXYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
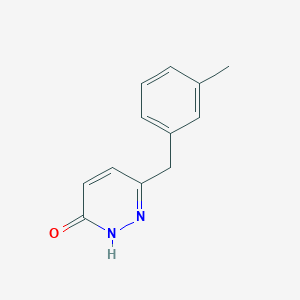
![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)
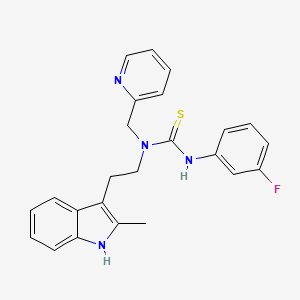
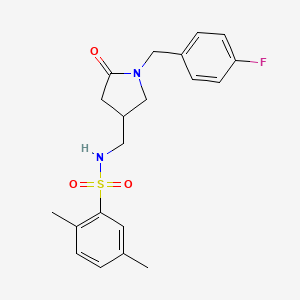
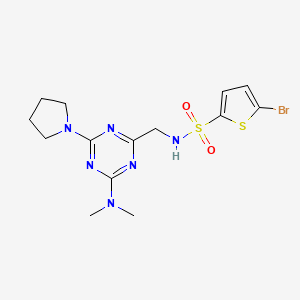
![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)
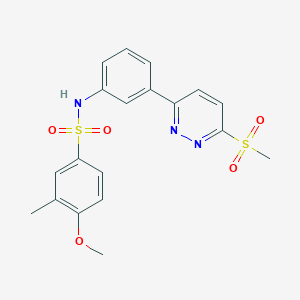
![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)


![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)